molecular formula C7H12N4 B14575466 7,8-Dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine CAS No. 61262-27-9

7,8-Dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B14575466
CAS No.: 61262-27-9
M. Wt: 152.20 g/mol
InChI Key: BECSIHFZMLEFJM-UHFFFAOYSA-N
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Description

7,8-Dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of triazolopyridazines, which are known for their diverse biological activities and utility in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,8-Dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-hydrazinopyridazine with orthoesters, followed by catalytic hydrogenation over palladium on carbon (Pd/C) to yield the desired product . The reaction is usually carried out in a solvent such as xylene, with refluxing for several hours to ensure complete cyclization .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized to increase yield and reduce costs. This may involve the use of more efficient catalysts, alternative solvents, and continuous flow reactors to enhance reaction rates and scalability .

Chemical Reactions Analysis

Types of Reactions

7,8-Dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted triazolopyridazines with various functional groups .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,8-Dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern and the presence of both triazole and pyridazine rings. This structural combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

61262-27-9

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

7,8-dimethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C7H12N4/c1-5-3-9-11-4-8-10-7(11)6(5)2/h4-6,9H,3H2,1-2H3

InChI Key

BECSIHFZMLEFJM-UHFFFAOYSA-N

Canonical SMILES

CC1CNN2C=NN=C2C1C

Origin of Product

United States

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